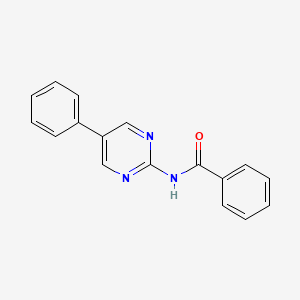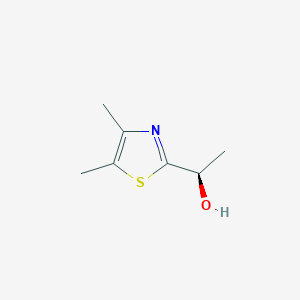
2-Bromo-5-(bromomethyl)pyrazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(bromomethyl)pyrazine hydrobromide is a chemical compound with the molecular formula C5H5Br3N2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms and a bromomethyl group attached to the pyrazine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2,5-dibromopyrazine with formaldehyde and hydrobromic acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(bromomethyl)pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form pyrazine derivatives with different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Pyrazine derivatives with various functional groups.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-5-(bromomethyl)pyrazine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide involves its interaction with specific molecular targets. The bromine atoms and bromomethyl group can participate in various chemical reactions, leading to the formation of new compounds. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylpyridine: A similar compound with a methyl group instead of a bromomethyl group.
2-(Bromomethyl)pyridine: A pyridine derivative with a bromomethyl group.
4-(Bromomethyl)pyridine: Another pyridine derivative with a bromomethyl group at a different position .
Uniqueness
2-Bromo-5-(bromomethyl)pyrazine hydrobromide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure allows it to participate in specific chemical reactions and makes it valuable in various research applications .
Propiedades
Fórmula molecular |
C5H5Br3N2 |
|---|---|
Peso molecular |
332.82 g/mol |
Nombre IUPAC |
2-bromo-5-(bromomethyl)pyrazine;hydrobromide |
InChI |
InChI=1S/C5H4Br2N2.BrH/c6-1-4-2-9-5(7)3-8-4;/h2-3H,1H2;1H |
Clave InChI |
VCMYMLXLDXPTOV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)Br)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


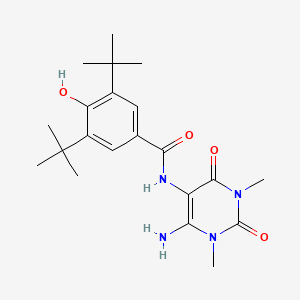
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
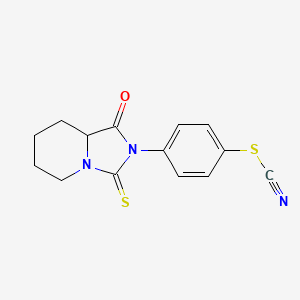
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
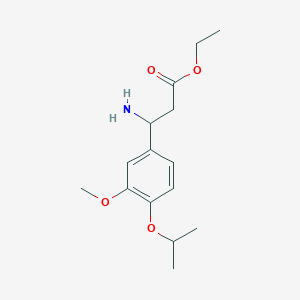


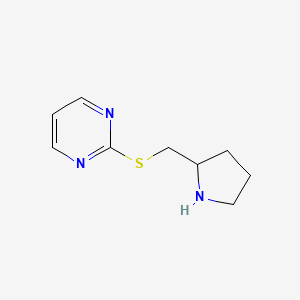

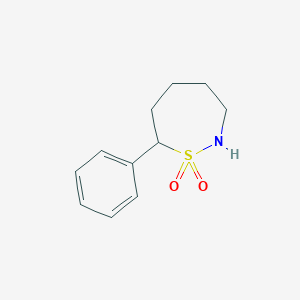
![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)
![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
